1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol
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Overview
Description
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a butynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol typically involves multi-step organic reactions. One common method might include the alkylation of a dichlorophenyl acetylene derivative followed by chlorination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated systems and stringent quality control measures would ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction could lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dichlorophenyl ketones, while reduction could produce dichlorophenyl alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-1-ol
- 1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-2-yn-2-ol
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol is unique due to its specific arrangement of chlorine atoms and the butynol group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90160-67-1 |
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Molecular Formula |
C11H8Cl4O |
Molecular Weight |
298.0 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4-(2,4-dichlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H8Cl4O/c12-6-11(16,7-13)4-3-8-1-2-9(14)5-10(8)15/h1-2,5,16H,6-7H2 |
InChI Key |
YLVPUNZPUXBMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C#CC(CCl)(CCl)O |
Origin of Product |
United States |
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